4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LDN 193189 dihydrochloride: is a potent and selective inhibitor of bone morphogenetic protein (BMP) type I receptors, specifically targeting activin receptor-like kinases 2 and 3 (ALK2 and ALK3). This compound is widely used in scientific research due to its ability to inhibit BMP signaling pathways, which are crucial in various biological processes such as bone formation and development .
Mechanism of Action
Mode of Action
LDN 193189 dihydrochloride interacts with its targets, ALK2 and ALK3, by inhibiting their transcriptional activity . This inhibition is achieved with IC50 values of 5 nM and 30 nM, respectively . The compound’s interaction with these targets results in the inhibition of SMAD1/5/8 phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by LDN 193189 dihydrochloride is the BMP signaling pathway . By inhibiting the transcriptional activity of ALK2 and ALK3, LDN 193189 dihydrochloride prevents the phosphorylation of SMAD1/5/8 . This inhibition disrupts the BMP signaling pathway, leading to downstream effects that can influence various cellular processes .
Result of Action
The molecular and cellular effects of LDN 193189 dihydrochloride’s action primarily involve the disruption of the BMP signaling pathway . By inhibiting the activity of ALK2 and ALK3, the compound prevents the phosphorylation of SMAD1/5/8 . This inhibition can affect various cellular processes regulated by the BMP signaling pathway .
Biochemical Analysis
Biochemical Properties
It shows specificity for ALK1, 2, 3, and 6 over ALK4 and 5 .
Cellular Effects
LDN 193189 dihydrochloride influences cell function by inhibiting BMP4-mediated Smad1/5/8 activation . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of LDN 193189 dihydrochloride involves binding interactions with ALKs, leading to the inhibition of SMAD1/5/8 phosphorylation . This results in changes in gene expression and impacts BMP signaling .
Temporal Effects in Laboratory Settings
Its potent and selective inhibition of ALK2 and ALK3 suggests potential long-term effects on cellular function .
Metabolic Pathways
LDN 193189 dihydrochloride is involved in the BMP signaling pathway . It interacts with ALKs, which are key enzymes in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of LDN 193189 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the pyrazolo[1,5-a]pyrimidine core.
- Introduction of the quinoline moiety.
- Functionalization with a piperazinylphenyl group.
- Conversion to the dihydrochloride salt form.
Industrial Production Methods: : Industrial production of LDN 193189 dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and recrystallization to obtain the final product with purity greater than 98% .
Chemical Reactions Analysis
Types of Reactions: : LDN 193189 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
LDN 193189 dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study BMP signaling pathways and their role in chemical reactions.
Biology: Employed in the differentiation of human pluripotent stem cells into specific cell types such as motor neurons and nociceptive sensory neurons.
Medicine: Investigated for its potential therapeutic applications in diseases related to abnormal BMP signaling, such as fibrodysplasia ossificans progressiva and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting BMP pathways.
Comparison with Similar Compounds
Similar Compounds
Dorsomorphin: Another BMP pathway inhibitor with a similar mechanism of action but lower selectivity.
LDN 214117: A related compound with comparable inhibitory effects on BMP receptors.
LDN 212854: Shares structural similarities and targets the same BMP receptors.
Uniqueness: : LDN 193189 dihydrochloride stands out due to its high selectivity and potency in inhibiting ALK2 and ALK3 receptors. This makes it a valuable tool in research focused on BMP signaling pathways and their implications in various diseases .
Properties
IUPAC Name |
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6.2ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;;/h1-10,15-17,26H,11-14H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQXLLAILGGLRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.